![molecular formula C25H28N6O2 B2801037 7-benzyl-8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 359697-80-6](/img/structure/B2801037.png)
7-benzyl-8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
Molecular Structure Analysis
The molecular formula of this compound is C24H26N6O2. The molecular weight is 430.512.Scientific Research Applications
Affinity for Serotonin and Dopamine Receptors
- Compounds structurally related to "7-benzyl-8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione" have shown affinity for various serotonin receptors (5-HT1A, 5-HT2A, 5-HT6, 5-HT7) and dopamine D2 receptors, which are significant in pharmacological research for their roles in neurological processes (Chłoń-Rzepa et al., 2016).
Potential Antipsychotic Activity
- A series of arylpiperazinylalkyl derivatives of 1,3-dimethyl-1H-purine-2,6(3H,7H)-dione have demonstrated potential antipsychotic activity due to their binding affinities for multiple serotonin and dopamine receptors, suggesting their utility in treating disorders such as schizophrenia (Chłoń-Rzepa et al., 2016).
Antiasthmatic Agents
- Xanthene derivatives, including compounds structurally related to 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione, have been explored for antiasthmatic properties. They demonstrated significant pulmonary vasodilator activity, showing promise as potential antiasthmatic compounds (Bhatia et al., 2016).
Anti-Proliferative Agents in Cancer
- Novel fused [1,2,3]triazolo[4',5':3,4] pyrrolo[2,1-f]purine derivatives, synthesized from related purine dione compounds, showed potent anti-proliferative activity against several human cancer cell lines. This suggests their potential application in cancer therapy (Sucharitha et al., 2021).
Safety and Hazards
properties
IUPAC Name |
7-benzyl-8-(4-benzylpiperazin-1-yl)-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O2/c1-27-22-21(23(32)28(2)25(27)33)31(18-20-11-7-4-8-12-20)24(26-22)30-15-13-29(14-16-30)17-19-9-5-3-6-10-19/h3-12H,13-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEIUTKCFYNVNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-benzyl-8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione |
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